1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid
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Overview
Description
1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the indole core, followed by the introduction of the dimethylcarbamoyl and isopropyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring, depending on the reagents and conditions used. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by chelating metal ions at the active site or by forming hydrogen bonds with key amino acid residues. These interactions can lead to the inhibition of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Compared to other indole derivatives, 1-(Dimethylcarbamoyl)-4-Isopropyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid stands out due to its unique substitution pattern and the presence of the dimethylcarbamoyl group. Similar compounds include:
Indole-2-Carboxylic Acid: Lacks the dimethylcarbamoyl and isopropyl groups, resulting in different chemical properties and biological activities.
Indole-3-Acetic Acid: A plant hormone with distinct biological functions compared to the compound .
Indole-3-Carbinol: Known for its anticancer properties, but with a different mechanism of action and target profile
Properties
IUPAC Name |
1-(dimethylcarbamoyl)-4-propan-2-ylpyrrolo[3,2-b]indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-10(2)19-12-8-6-5-7-11(12)15-13(19)9-14(16(21)22)20(15)17(23)18(3)4/h5-10H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIZEDSRAOKBGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1C=C(N3C(=O)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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